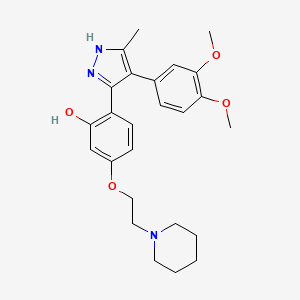

2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol

Description

This compound is a pyrazole derivative featuring a 3,4-dimethoxyphenyl group at the 4-position of the pyrazole ring, a methyl substituent at the 5-position, and a phenolic hydroxyl group linked via a 2-(piperidin-1-yl)ethoxy side chain. The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in calcium channel blockers (e.g., verapamil), while the piperidine-ethoxy moiety may enhance bioavailability or receptor binding affinity.

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-piperidin-1-ylethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4/c1-17-24(18-7-10-22(30-2)23(15-18)31-3)25(27-26-17)20-9-8-19(16-21(20)29)32-14-13-28-11-5-4-6-12-28/h7-10,15-16,29H,4-6,11-14H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMARUOWAJWKFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCCCC3)O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol is a complex organic molecule that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 398.42 g/mol. The structure includes a pyrazole ring, methoxy groups, and a piperidine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O5 |

| Molar Mass | 398.42 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which may improve binding affinity to biological targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.

- Receptor Modulation : It may modulate receptor activity by interacting with receptor proteins.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For example, compounds containing the 1H-pyrazole scaffold have shown antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The compound under review has been explored for its potential as an anticancer agent due to its structural similarity to known anticancer drugs.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of related pyrazole derivatives against various pathogens. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. Such findings suggest that this compound may also possess antimicrobial properties.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Evaluation : A study involving a series of pyrazole derivatives showed promising results in inhibiting tumor growth in animal models. The derivatives were tested for their ability to induce apoptosis in cancer cells, demonstrating significant anticancer activity .

- Antimicrobial Studies : In vitro assays revealed that certain derivatives exhibited strong antimicrobial effects against multi-drug resistant strains. This highlights the potential use of these compounds in developing new antimicrobial agents .

- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of these compounds to various biological targets. These studies support experimental findings by providing insights into how structural features influence biological activity .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. The incorporation of pyrazole and phenolic moieties has been associated with the inhibition of cancer cell proliferation. For instance, derivatives of pyrazole have shown efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth .

-

Antimicrobial Properties

- The compound's structure suggests potential antimicrobial activity, particularly against bacterial and fungal strains. Research indicates that pyrazole derivatives can disrupt microbial cell membranes and inhibit essential metabolic pathways, making them promising candidates for developing new antibiotics .

- Anti-inflammatory Effects

Pharmacological Applications

- Neuropharmacology

- Diabetes Management

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Key features influencing its activity include:

- Pyrazole Ring : Known for diverse biological activities, modifications on this ring can enhance potency against specific targets.

- Piperidine Moiety : This segment can improve solubility and bioavailability, crucial for oral drug formulations.

- Phenolic Group : Contributes to antioxidant properties and may enhance interactions with biological targets.

Case Study 1: Anticancer Activity

A study explored a series of pyrazole derivatives similar to the compound , demonstrating significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Evaluation

A recent evaluation of piperidine-containing compounds showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a serial dilution method to assess minimum inhibitory concentrations (MICs), revealing effective antimicrobial properties.

Chemical Reactions Analysis

Pyrazole Core Formation

-

Condensation reactions : The 1H-pyrazole scaffold is synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For example, substituted phenylhydrazines react with ethyl acetoacetate under acidic conditions to form pyrazolone intermediates, as demonstrated in PMC7334020 .

-

Functionalization : The 3,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Ether Linkage Installation

-

The 5-(2-(piperidin-1-yl)ethoxy)phenol moiety is synthesized through:

Pyrazole Ring

-

Electrophilic Substitution : The pyrazole’s C-3 and C-5 positions undergo halogenation or nitration under acidic conditions.

-

Metal Coordination : The N1 nitrogen participates in coordination with transition metals (e.g., Pd, Cu) in catalytic systems (US8604022B2 ).

Phenolic –OH Group

-

Esterification/Acylation : Reacts with acyl chlorides or anhydrides to form esters (e.g., pivalate derivatives in PubChem CID 57868869 ).

-

Oxidation : Susceptible to oxidation by agents like KMnO₄ or DDQ, forming quinones.

Piperidine-Ethoxy Chain

-

Quaternization : The piperidine nitrogen reacts with alkyl halides to form quaternary ammonium salts (ACS Omega 2022 ).

-

Hydrolysis : The ethoxy linker is cleaved under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

Enzymatic Interactions

-

Kinase Inhibition : Pyrazole derivatives inhibit kinases (e.g., FLT3) by binding to the ATP pocket in the DFG-in conformation. The 3,4-dimethoxyphenyl group enhances π-π stacking with hydrophobic residues (PMC11590664 ).

-

Antimicrobial Activity : Pyrazole-thiophene hybrids exhibit MIC values as low as 0.22 μg/mL against S. aureus and E. coli (ACS Omega 2022 ).

Metabolic Pathways

-

Demethylation : The 3,4-dimethoxy groups are metabolized to catechols via cytochrome P450 enzymes.

-

Glucuronidation : The phenolic –OH group undergoes phase II conjugation in the liver.

Table 1: Key Synthetic Reactions and Conditions

Table 2: Biological Activity of Structural Analogs

Stability and Degradation

-

Photodegradation : The phenolic group undergoes radical-mediated oxidation under UV light.

-

Hydrolytic Stability : Stable in pH 4–8; degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogues

Pyrazole derivatives are widely studied for their diverse biological activities. Key analogues include:

a) 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

- Structure : Features a urea linker between a 3,5-dimethoxyphenyl group and a pyrazole ring.

- Synthesis: Prepared via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid.

- Comparison: Unlike the target compound, MK13 lacks the piperidine-ethoxy phenolic group, which may reduce its CNS permeability. The urea group could confer distinct hydrogen-bonding interactions with targets.

b) 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol

- Structure: Contains a nitrophenoxy-phenyl-pyrazole scaffold with a hydroxyl group.

Table 1: Structural and Functional Comparison of Pyrazole Analogues

Piperidine-Containing Compounds

Piperidine derivatives are prevalent in drug design due to their conformational flexibility and basicity. Notable examples include:

a) 2-(3,4-Dimethoxyphenyl)-7-[4-(piperidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure: Combines a pyridopyrimidinone core with a 3,4-dimethoxyphenyl group and a piperidine-piperidinyl side chain.

- Comparison : The extended piperidine-piperidinyl chain may improve binding to hydrophobic pockets in receptors, contrasting with the target compound’s shorter piperidine-ethoxy group.

b) Verapamil (2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile)

Table 2: Pharmacokinetic and Target-Specific Differences

| Compound | LogP (Predicted) | Key Pharmacological Role |

|---|---|---|

| Target Compound | ~3.5 | CNS modulation, enzyme inhibition |

| Verapamil | ~3.8 | Calcium channel blockade |

| Patent Pyridopyrimidinone | ~4.2 | Kinase inhibition |

Methoxy-Substituted Aromatics

The 3,4-dimethoxyphenyl group is shared with compounds like tacrine (1,2,3,4-tetrahydroacridin-9-amine), an acetylcholinesterase inhibitor.

- Comparison : Tacrine’s acridine core facilitates π-π stacking with enzyme active sites, while the target compound’s pyrazole ring may engage in different binding modes.

Research Findings and Implications

- Synthetic Challenges: The target compound’s piperidine-ethoxy-phenol group requires precise coupling conditions to avoid ether cleavage, contrasting with the straightforward urea formation in MK13.

- Bioactivity: Piperidine derivatives in patent literature show nanomolar affinity for serotonin receptors, suggesting the target compound may share similar efficacy.

- Contradictions: While verapamil’s dimethoxyphenyl group is critical for calcium channel binding, its absence in the patent pyridopyrimidinone highlights divergent structure-activity relationships.

Q & A

Basic: What are the typical synthetic routes for synthesizing this compound, and how are intermediates validated?

The compound is synthesized via multi-step organic reactions, starting with the formation of the pyrazole core. Key steps include:

- Condensation reactions : Formation of the pyrazole ring via cyclization of diketones or β-keto esters with hydrazine derivatives (e.g., phenylhydrazine) under acidic conditions .

- Substituent introduction : Methoxy and piperidinyl ethoxy groups are introduced through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .

- Validation : Intermediates are monitored using TLC for progress and purified via column chromatography. Final products are confirmed using NMR (1H/13C), MS , and X-ray crystallography (for crystalline derivatives) .

Basic: How is the compound structurally characterized, and what techniques are critical for confirming its 3D conformation?

- Primary techniques :

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen bonding (e.g., O–H···N interactions) .

- NMR spectroscopy : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm, pyrazole protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in pyrazole ring formation?

- Key variables :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst use : Lewis acids (e.g., ZnCl₂) or acetic acid improve regioselectivity in pyrazole formation .

- Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product formation .

- Byproduct mitigation : Use HPLC or preparative TLC to isolate pure intermediates, reducing carryover impurities .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Potential causes :

- Resolution strategies :

Basic: What in vitro models are recommended for initial pharmacological screening of this compound?

- Antimicrobial testing : Agar diffusion assays against Staphylococcus aureus or Escherichia coli .

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) .

Advanced: What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., kinase domains or GPCRs) .

- QSAR modeling : Use CoMFA or CoMSIA to correlate electronic parameters (e.g., logP, HOMO/LUMO) with activity .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .

Advanced: How can stereochemical challenges in synthesis (e.g., axial chirality) be resolved?

- Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

- Crystallographic analysis : Determine absolute configuration via XRD with Flack parameter refinement .

Basic: What stability studies are critical for ensuring compound integrity during storage?

- Degradation analysis :

- Storage recommendations : Lyophilize and store at –20°C under argon to prevent oxidation .

Advanced: What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.